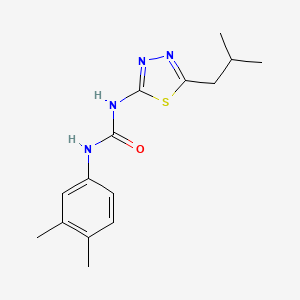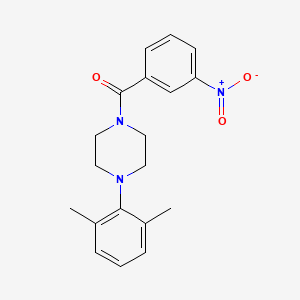
N-(3-methylphenyl)-4-(methylthio)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-4-(methylthio)benzenesulfonamide, commonly known as Methylthioninium chloride or methylene blue, is a synthetic compound used in various scientific research applications. It is a heterocyclic aromatic chemical compound with a blue-green color and is soluble in water. Methylene blue has been used for over a century in various medical and non-medical applications, including as a dye, antiseptic, and in the treatment of various medical conditions.
作用機序
The mechanism of action of Methylthioninium chloride is complex and involves various biochemical and physiological processes. It is believed to work by inhibiting the activity of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine and serotonin. It also acts as an antioxidant, reducing the levels of reactive oxygen species in the body.
Biochemical and Physiological Effects:
Methylene blue has various biochemical and physiological effects on the body. It has been shown to improve mitochondrial function, reduce inflammation, and increase blood flow to the brain. It has also been shown to improve cognitive function and memory in patients with Alzheimer's disease.
実験室実験の利点と制限
Methylene blue has several advantages and limitations when used in lab experiments. One of its main advantages is its ability to stain biological tissues and structures, making them easier to visualize under a microscope. It is also relatively inexpensive and easy to use. However, it has limitations in terms of its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on Methylthioninium chloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, Methylthioninium chloride or methylene blue is a synthetic compound with various scientific research applications. It has been used as a staining agent, antiseptic, and in the treatment of various medical conditions. Its mechanism of action is complex and involves various biochemical and physiological processes. While it has several advantages in lab experiments, it also has limitations in terms of its potential toxicity. Further research is needed to fully understand its potential uses and limitations.
合成法
Methylene blue is synthesized through a series of chemical reactions involving aniline, sulfuric acid, and sodium nitrite. The process involves the diazotization of aniline with sodium nitrite, followed by the coupling of the diazonium salt with 4-methylthioaniline. The resulting product is then treated with sulfuric acid to produce Methylthioninium chloride.
科学的研究の応用
Methylene blue has been extensively used in various scientific research applications due to its unique properties. It has been used as a staining agent in histology and microscopy, as well as in the detection of various biological molecules. It has also been used in the treatment of various medical conditions, including methemoglobinemia, cyanide poisoning, and Alzheimer's disease.
特性
IUPAC Name |
N-(3-methylphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-11-4-3-5-12(10-11)15-19(16,17)14-8-6-13(18-2)7-9-14/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDBLABNWCATRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide](/img/structure/B5823915.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B5823917.png)
![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)


![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)



